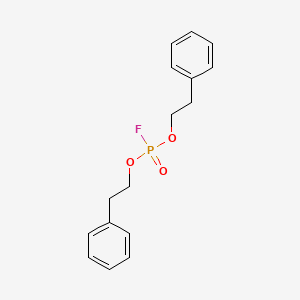
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is a chemical compound with the molecular formula C16H16FO3P. It is characterized by the presence of a fluorine atom, a phenylethoxy group, and a phosphoryl group attached to an ethylbenzene backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene typically involves the reaction of 2-phenylethanol with phosphoryl chloride (POCl3) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluorine gas or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the phenylethoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene involves its interaction with molecular targets through its fluorine and phosphoryl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloro(2-phenylethoxy)phosphoryl)oxyethylbenzene
- 2-(Bromo(2-phenylethoxy)phosphoryl)oxyethylbenzene
- 2-(Iodo(2-phenylethoxy)phosphoryl)oxyethylbenzene
Uniqueness
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable in various applications.
Propiedades
Número CAS |
85473-45-6 |
|---|---|
Fórmula molecular |
C16H18FO3P |
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
2-[fluoro(2-phenylethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C16H18FO3P/c17-21(18,19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
JWFQIEJPDRHZAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOP(=O)(OCCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


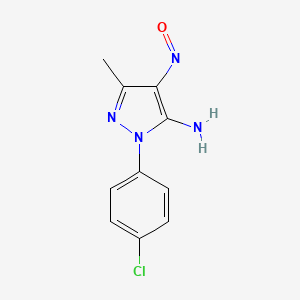



![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
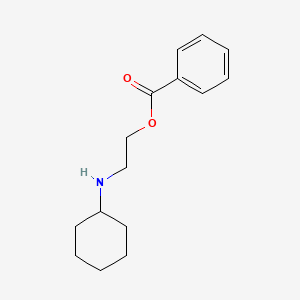
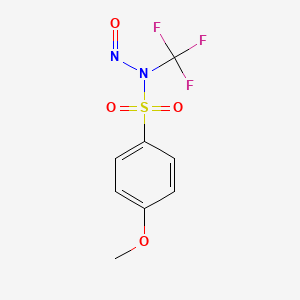
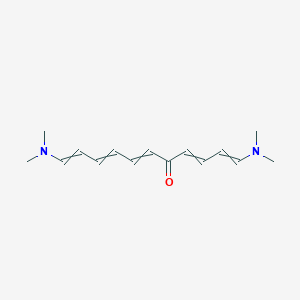

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
